N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide
CAS No.:
Cat. No.: VC15010489
Molecular Formula: C28H22N2OS2
Molecular Weight: 466.6 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide -](/images/structure/VC15010489.png)
Specification
Molecular Formula | C28H22N2OS2 |
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Molecular Weight | 466.6 g/mol |
IUPAC Name | N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenyl-2-phenylsulfanylacetamide |
Standard InChI | InChI=1S/C28H22N2OS2/c1-19-12-17-24-25(18-19)33-28(30-24)21-13-15-22(16-14-21)29-27(31)26(20-8-4-2-5-9-20)32-23-10-6-3-7-11-23/h2-18,26H,1H3,(H,29,31) |
Standard InChI Key | FCHLXPBJSXFDTI-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)SC5=CC=CC=C5 |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The molecule consists of three primary components:
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6-Methyl-1,3-benzothiazole moiety: A bicyclic system with a sulfur and nitrogen atom in the thiazole ring, substituted by a methyl group at position 6.
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Central acetamide linker: Connects the benzothiazole-containing phenyl group to a diphenylsulfanyl-ethyl backbone.
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Phenylsulfanyl groups: Two aromatic rings linked via a sulfur atom, contributing to lipophilicity and potential redox activity .
The systematic IUPAC name reflects this arrangement:
2-(4-Methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide.
Molecular Descriptors
The compound’s stereochemistry is achiral, simplifying synthetic and analytical workflows .
Synthesis and Chemical Reactivity
Stability and Reactivity
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pH sensitivity: The acetamide bond may hydrolyze under strongly acidic or basic conditions.
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Oxidative susceptibility: The sulfur atoms in the benzothiazole and sulfanyl groups are prone to oxidation, forming sulfoxides or sulfones .
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Thermal stability: Preliminary data suggest decomposition above 250°C, consistent with aromatic sulfides .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Parameter | Value | Source |
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logD<sub>7.4</sub> | 3.15 | |
Polar surface area | 73.9 Ų | |
Aqueous solubility | ~10 μM (predicted) |
The moderate logP/logD values indicate balanced lipophilicity, favoring membrane permeability while retaining solubility in biological matrices .
ADME Profile
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Absorption: High gastrointestinal absorption predicted due to molecular weight <500 and rotatable bonds <10.
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Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes, targeting sulfur atoms and methyl groups.
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Excretion: Primarily renal, with potential biliary clearance due to moderate molecular size .
Applications in Chemical Biology
Probe Development
The compound’s sulfur-rich structure makes it a candidate for:
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Fluorescent labeling: Benzothiazoles exhibit intrinsic fluorescence tunable by substituents.
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Radiotracer synthesis: Sulfur-35 or carbon-11 isotopes could enable PET/SPECT imaging .
Material Science Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume